(S)-Methyl 2-amino-3-chloropropanoate hydrochloride
CAS No.: 112346-82-4
Cat. No.: VC0195365
Molecular Formula: C4H9Cl2NO2
Molecular Weight: 174.03
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112346-82-4 |
---|---|
Molecular Formula | C4H9Cl2NO2 |
Molecular Weight | 174.03 |
IUPAC Name | methyl (2S)-2-amino-3-chloropropanoate;hydrochloride |
Standard InChI | InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |
SMILES | COC(=O)C(CCl)N.Cl |
Appearance | Solid |
Melting Point | 143-148°C |
Introduction
Chemical Structure and Properties
Basic Chemical Information
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride is characterized by specific chemical identifiers and physical properties that define its behavior in various applications.
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Number | 112346-82-4 |
Molecular Formula | C₄H₉Cl₂NO₂ |
Molecular Weight | 174.03 g/mol |
IUPAC Name | methyl (2S)-2-amino-3-chloropropanoate;hydrochloride |
Melting Point | 143-148°C |
Appearance | Solid |
Commercial Purity | >95% |
The compound's structure features a chiral carbon at position 2 with an S-configuration, corresponding to the D-configuration in amino acid nomenclature . This stereochemistry is critical for its biological activity and applications in asymmetric synthesis.
Structural Representations
The compound can be represented using various chemical notations that capture its structural features and stereochemistry.
Table 2: Chemical Identifiers and Notations
Notation Type | Value |
---|---|
SMILES | COC(=O)C@@HN.Cl |
InChI | InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |
InChIKey | POPBCSXDEXRDSX-AENDTGMFSA-N |
Common Synonyms | 3-Chloro-D-alanine methyl ester hydrochloride; β-Chloro-D-alanine methyl ester hydrochloride |
The compound consists of a methyl ester group, an amino group at the alpha position, and a chlorine atom at the beta position, with the amino group protonated to form the hydrochloride salt .
Synthesis Methods
Laboratory-Scale Synthesis
Several methods exist for synthesizing (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, with approaches typically leveraging the chirality of natural amino acids as starting materials.
Synthesis from D-Serine
A common synthetic route involves D-serine as the starting material:
-
D-serine reacts with paraformaldehyde to form D-serine-N-carboxy anhydride
-
The anhydride then reacts with a chlorinating reagent to produce (S)-Methyl 2-amino-3-chloropropanoate hydrochloride
This method offers several advantages, including:
-
Simple process operation
-
Environmental friendliness
-
Mild reaction conditions
-
Product purity up to 99%
Alternative Approaches
Other synthetic methods include:
-
Treatment of tert-butoxycarbonyl-protected amino ester with hydrochloric acid in dioxane
-
Esterification of D-serine followed by chlorination using thionyl chloride
Industrial Production
In industrial settings, production follows similar principles but is optimized for scale:
-
Bulk chlorination using thionyl chloride or phosphorus pentachloride
-
Continuous flow reactors for efficient esterification
-
Crystallization or chromatography for purification
Chemical Reactions
Reactivity Profile
The reactive sites of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride include the amine group, the chlorinated carbon, and the ester functionality. Each site enables different transformations that contribute to the compound's utility in synthesis.
Substitution Reactions
The chlorine atom serves as a good leaving group, allowing nucleophilic substitution:
-
Reaction with hydroxide yields (S)-Methyl 2-amino-3-hydroxypropanoate
-
Reaction with amines produces (S)-Methyl 2-amino-3-aminopropanoate
-
Reaction with thiols forms (S)-Methyl 2-amino-3-thiopropanoate derivatives
Reduction Reactions
Reduction can target either the ester group or the carbon-chlorine bond:
-
Reduction with lithium aluminum hydride yields (S)-2-amino-3-chloropropanol
-
Catalytic hydrogenation can lead to dechlorination under certain conditions
Oxidation Reactions
Oxidizing agents can modify the compound in various ways:
-
Oxidation of the amino group
-
Oxidation of the chloromethyl side chain
-
Formation of (S)-Methyl 2-amino-3-chloropropanoic acid under appropriate conditions
Applications in Research and Industry
Synthetic Chemistry Applications
(S)-Methyl 2-amino-3-chloropropanoate hydrochloride serves as a versatile building block in organic synthesis due to its multifunctional nature:
-
A key intermediate in the synthesis of pharmaceuticals
-
Building block for peptide synthesis
-
Component in the formation of heterocyclic compounds
-
Starting material for chiral ligands in asymmetric catalysis
The compound's value in synthesis stems from:
-
The presence of a reactive chlorine atom
-
The chiral center that allows stereoselective transformations
-
The protected carboxylic acid (as methyl ester)
-
The amino group for amide bond formation
Biological Applications
Research has identified several biological applications for this compound:
-
Enzyme Interactions: The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism, potentially modulating metabolic pathways relevant to diseases.
-
Neuroprotective Effects: Studies have shown that the compound can reduce cell death and oxidative damage in neuronal cell lines exposed to stress, suggesting potential applications in neurodegenerative disease treatment.
-
Antimicrobial Activity: Research has demonstrated significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
Biological Activity
Mechanism of Action
The biological activity of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride is attributed to several mechanisms:
-
Enzyme Inhibition: The compound can inhibit certain aminotransferases that are crucial for amino acid metabolism, potentially altering metabolic profiles in treated cells.
-
Receptor Interactions: It may interact with neurotransmitter receptors, influencing synaptic transmission and neurological signaling pathways.
-
Protein Synthesis Modulation: As an amino acid derivative, it can interfere with protein synthesis processes, particularly those involving alanine incorporation.
Structure-Activity Relationships
The biological activities of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride are closely tied to its structural features:
-
The S-configuration at the alpha carbon is critical for specific enzyme interactions
-
The chlorine atom contributes to antimicrobial properties
-
The ester group affects cell permeability and pharmacokinetic properties
Comparative Analysis with Related Compounds
Enantiomeric Comparison
The R-enantiomer, (R)-Methyl 2-amino-3-chloropropanoate hydrochloride (CAS: 17136-54-8), differs from the S-enantiomer in its spatial arrangement and, consequently, in its biological and chemical properties .
Table 3: Comparison of S and R Enantiomers
Property | (S)-Methyl 2-amino-3-chloropropanoate HCl | (R)-Methyl 2-amino-3-chloropropanoate HCl |
---|---|---|
CAS Number | 112346-82-4 | 17136-54-8 |
Stereochemistry | S-configuration (D-amino acid) | R-configuration (L-amino acid) |
InChIKey | POPBCSXDEXRDSX-AENDTGMFSA-N | POPBCSXDEXRDSX-DFWYDOINSA-N |
Biological Activity | Higher activity in certain enzyme inhibition studies | Different enzyme inhibition profile |
SMILES | COC(=O)C@@HN.Cl | COC(=O)C@HN.Cl |
Structural Analogues
Several compounds are structurally related to (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, each with distinct properties:
-
Hydroxyl Analogue: (S)-Methyl 2-amino-3-hydroxypropanoate - Less reactive in substitution reactions
-
Amino Analogue: (S)-Methyl 2-amino-3-aminopropanoate - Different hydrogen bonding patterns
-
Parent Compound: Methyl 2-amino-3-chloropropanoate (non-salt form)
The functional differences between these analogues affect their applications in synthetic chemistry and biological systems.
Solution Preparation Guidelines
For research applications, proper solution preparation is critical. The following table provides guidance for preparing stock solutions of different concentrations.
Table 4: Stock Solution Preparation Guide
Desired Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 5.746 mL | 28.731 mL | 57.461 mL |
5 mM | 1.149 mL | 5.746 mL | 11.492 mL |
10 mM | 0.575 mL | 2.873 mL | 5.746 mL |
When preparing solutions, it is recommended to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume